![molecular formula C15H13N3 B2598615 2-Methyl-5-quinoxalin-2-yl-phenylamine CAS No. 433318-46-8](/img/structure/B2598615.png)
2-Methyl-5-quinoxalin-2-yl-phenylamine
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Overview
Description
“2-Methyl-5-quinoxalin-2-yl-phenylamine” is a biochemical used for proteomics research . It has a molecular formula of C15H13N3 and a molecular weight of 235.28 .
Molecular Structure Analysis
The molecular structure of “2-Methyl-5-quinoxalin-2-yl-phenylamine” consists of a quinoxaline core with a phenylamine and a methyl group attached .Scientific Research Applications
Synthesis and Material Science
2-Methyl-5-quinoxalin-2-yl-phenylamine and its derivatives have been the focus of various synthesis methods and material science applications. For instance, innovative approaches have been developed for the synthesis of 3-methyl-1H-quinoxalin-2-ones, showcasing the compound's versatility in creating structurally diverse molecules (Li et al., 2005). Similarly, novel quinoxaline derivatives containing arylaminated aceanthrylene have been synthesized, demonstrating potential as red-light-emitting materials for organic light-emitting diodes (Jang et al., 2011). These studies emphasize the compound's contribution to advancing material science, particularly in the development of functional materials for electronic devices.
Biological and Pharmacological Research
In the realm of biological and pharmacological research, 2-Methyl-5-quinoxalin-2-yl-phenylamine derivatives have been explored for their bioactive properties. For example, new derivatives of 5,6-dihydro-indolo[1,2-a]quinoxaline have shown promising antifungal activities, positioning them as potential candidates for agricultural fungicides (Xu & Fan, 2011). Furthermore, a study on 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide revealed its potential as an oral anti-fibrotic drug, highlighting the compound's role in therapeutic applications (Kim et al., 2008).
Future Directions
properties
IUPAC Name |
2-methyl-5-quinoxalin-2-ylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c1-10-6-7-11(8-12(10)16)15-9-17-13-4-2-3-5-14(13)18-15/h2-9H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPPPIPUONNFEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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